molecular formula C11H7N3 B1521398 2-(Pyridin-4-yl)nicotinonitrile CAS No. 870065-16-0

2-(Pyridin-4-yl)nicotinonitrile

Cat. No. B1521398
CAS RN: 870065-16-0
M. Wt: 181.19 g/mol
InChI Key: YPRDNZLSKMYCQR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-(Pyridin-4-yl)nicotinonitrile are not available, similar compounds have been involved in various reactions. For example, a series of novel pyrimidine, pyrazole, and pyridine derivatives were synthesized using a chalcone-bearing thiophene nucleus . Another study reported the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent one-pot cyclization reaction .

Scientific Research Applications

Synthesis of Furo[2,3-b]pyridine Derivatives

2-(Pyridin-4-yl)nicotinonitrile: serves as a precursor in the synthesis of furo[2,3-b]pyridine derivatives. These heterocycles are synthesized through ring cyclization processes and have shown promise in various pharmaceutical activities. The derivatives exhibit significant cytotoxicity against multiple tumor cell lines, including cervical, prostate, liver, and breast cancer cells, with high selectivity over normal cells .

Development of Anticancer Agents

The compound has been utilized in the development of new series of nicotinonitriles that demonstrate potential as anticancer agents. The synthesized compounds undergo extensive characterization and testing for cytotoxic activity, providing valuable insights into the design of new therapeutic agents .

HIV Protease Inhibition

Nicotinonitrile derivatives, including those derived from 2-(Pyridin-4-yl)nicotinonitrile , have been explored as HIV protease inhibitors. This application is crucial in the fight against HIV/AIDS, as these inhibitors play a key role in antiretroviral therapy .

Antiviral Research

The compound’s derivatives are also investigated for their antiviral properties. This research is particularly relevant in the context of emerging viral diseases and the ongoing need for effective antiviral drugs .

α-Glucosidase Inhibition

In the field of diabetes research, 2-(Pyridin-4-yl)nicotinonitrile derivatives have been studied as inhibitors of α-glucosidase. These inhibitors can help manage postprandial blood glucose levels, offering a therapeutic approach for diabetes mellitus .

Synthesis of N-Heterocycles

The compound is used in synthetic protocols to create N-heterocycles, which are core structures in many pharmacologically active molecules. These include the synthesis of imidazoles and pyrimidines, which are important in medicinal chemistry for their diverse biological activities .

Safety and Hazards

While specific safety and hazard information for 2-(Pyridin-4-yl)nicotinonitrile is not available, similar compounds like nicotinonitrile have been labeled with hazard statements such as H302, H315, H319, H335 .

properties

IUPAC Name

2-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRDNZLSKMYCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in 39% yield from 2-chloro-3-cyanopyridine and 4-(tributylstannyl)pyridine according to the procedure described for Example 164A. MS (ESI+) m/z 181.9 (M+H)+; 1H NMR (CDCl3) δ 7.50 (dd, J=8.1, 4.7 Hz, 1H), 7.88 (d, J=6.4 Hz, 2H), 8.14 (dd, J=8.0, 1.9 Hz, 1H), 8.83 (d, J=4.4 Hz, 2H), 8.94 (dd, J=4.9, 1.9 Hz, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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